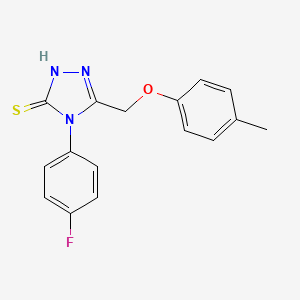![molecular formula C14H16N4 B11765414 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1,3-二甲基-1H-吲唑-5-基)氨基]环丁烷-1-腈是一种属于吲唑衍生物类的化合物。吲唑是一种双环结构,由一个苯环与一个吡唑环稠合而成。
准备方法
化学反应分析
1-[(1,3-二甲基-1H-吲唑-5-基)氨基]环丁烷-1-腈经历各种化学反应,包括:
氧化: 该化合物可以进行氧化反应,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 还原反应可以使用锂铝氢化物或硼氢化钠等还原剂进行。
取代: 该化合物可以进行亲核取代反应,其中亲核试剂取代特定的官能团。
水解: 腈基可以在酸性或碱性条件下水解形成相应的羧酸。
科学研究应用
1-[(1,3-二甲基-1H-吲唑-5-基)氨基]环丁烷-1-腈在科学研究中具有多种应用:
药物化学: 该化合物因其抑制参与癌细胞增殖的特定酶和途径的能力而被研究作为潜在的抗癌剂.
生物学研究: 它用于生物学研究以了解其对各种细胞过程和途径的影响。
工业应用: 该化合物的独特化学性质使其在开发新材料和化学工艺中具有用处。
作用机制
1-[(1,3-二甲基-1H-吲唑-5-基)氨基]环丁烷-1-腈的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以抑制参与细胞增殖的酶,从而抑制癌细胞生长。 它也可能与其他细胞蛋白和途径相互作用,从而导致其生物学效应 .
相似化合物的比较
1-[(1,3-二甲基-1H-吲唑-5-基)氨基]环丁烷-1-腈可以与其他吲唑衍生物进行比较,例如:
尼拉帕利: 一种用于治疗卵巢癌的抗癌药物.
帕唑帕尼: 一种酪氨酸激酶抑制剂,用于治疗肾细胞癌.
这些化合物共用吲唑核心,但在官能团和特定应用方面有所不同,突出了吲唑衍生物在药物化学中的多功能性和潜力。
属性
分子式 |
C14H16N4 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H16N4/c1-10-12-8-11(4-5-13(12)18(2)17-10)16-14(9-15)6-3-7-14/h4-5,8,16H,3,6-7H2,1-2H3 |
InChI 键 |
UQPQECALFMVQSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C=C(C=C2)NC3(CCC3)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




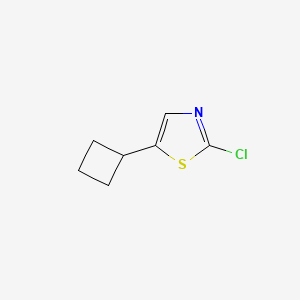
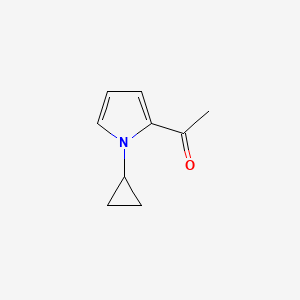


![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)

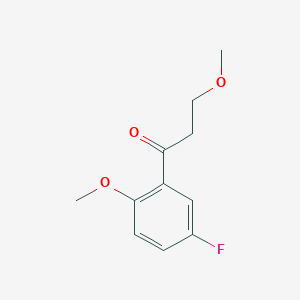
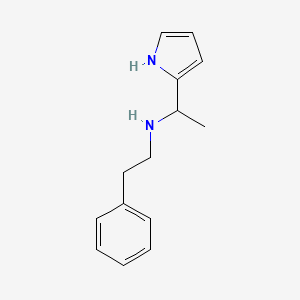

![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)
![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
